molecular formula C14H8F3IN2O3 B3622296 N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide

Cat. No.: B3622296
M. Wt: 436.12 g/mol
InChI Key: KJWKMXPIZJTCFD-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a nitrobenzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The combination of these functional groups imparts unique chemical and physical properties, making it a valuable subject for research and industrial applications.

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3IN2O3/c15-14(16,17)10-7-8(18)5-6-11(10)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWKMXPIZJTCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-aminobenzamide to introduce the nitro group. This is followed by the iodination of the aromatic ring using iodine and a suitable oxidizing agent, such as sodium iodate. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction typically uses reducing agents such as iron powder in acidic conditions.

    Substitution: The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.

Common Reagents and Conditions:

    Reducing Agents: Iron powder, tin(II) chloride, or hydrogen gas with a palladium catalyst.

    Nucleophiles: Amines, thiols, or alkoxides.

    Catalysts: Palladium(0) complexes for coupling reactions.

Major Products:

    Reduction: 2-amino-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide.

    Substitution: N-[4-(substituted)-2-(trifluoromethyl)phenyl]-2-nitrobenzamide.

    Coupling: N-[4-(aryl or vinyl)-2-(trifluoromethyl)phenyl]-2-nitrobenzamide.

Scientific Research Applications

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems, providing insights into their mechanisms of action.

Mechanism of Action

The biological activity of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    N-[4-iodo-2-(trifluoromethyl)phenyl]-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-[4-bromo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide: Similar structure but with a bromine atom instead of iodine.

Uniqueness: N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine or chlorine analogs. The trifluoromethyl group also imparts unique electronic properties that can influence the compound’s reactivity and interactions with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-iodo-2-(trifluoromethyl)phenyl]-2-nitrobenzamide
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